molecular formula C20H15N3OS B5679795 N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]nicotinamide

N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]nicotinamide

Cat. No. B5679795
M. Wt: 345.4 g/mol
InChI Key: BHNGLUFUGLJJGE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzothiazole derivatives, including those related to N-[5-(1,3-Benzothiazol-2-yl)-2-methylphenyl]nicotinamide, typically involves condensation reactions that combine aminophenyl with benzothiazole entities. For instance, Zhang et al. (2018) synthesized a series of 2-(3-aminophenyl)-benzothiazole derivatives, showcasing the fundamental steps that may also apply to the synthesis of N-[5-(1,3-Benzothiazol-2-yl)-2-methylphenyl]nicotinamide, emphasizing the role of aminophenyl precursors in crafting benzothiazole architectures (Zhang et al., 2018).

Molecular Structure Analysis

Structural analysis of benzothiazole derivatives often involves X-ray crystallography and NMR spectroscopy to elucidate their complex structures. For example, the work by Al-Hourani et al. (2016) on the synthesis and crystal structure determination of N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide provides insights into how similar analytical techniques could be applied to study the molecular structure of N-[5-(1,3-Benzothiazol-2-yl)-2-methylphenyl]nicotinamide, highlighting the importance of crystallographic analysis in understanding the spatial arrangement of molecules (Al-Hourani et al., 2016).

Chemical Reactions and Properties

Benzothiazole compounds participate in a variety of chemical reactions, reflecting their reactivity and chemical properties. The study by Argilagos et al. (1997) on the isomerization of N-aryl-3-amino-4-nitroisothiazol-5(2H)-imines to 2-(benzothiazol-2-yl)-2-nitroethene-l,1-diamines illustrates the type of chemical transformations that benzothiazole derivatives, including N-[5-(1,3-Benzothiazol-2-yl)-2-methylphenyl]nicotinamide, might undergo, showing the dynamic chemical behavior of benzothiazoles (Argilagos et al., 1997).

Physical Properties Analysis

The physical properties of benzothiazole derivatives, such as solubility, melting point, and stability, are crucial for their practical applications. Studies like those conducted by Patel and Shaikh (2010) on new 4-thiazolidinones of nicotinic acid with 2-amino-6-methylbenzothiazole explore the physical characteristics of similar compounds, providing a foundation for understanding the physical behavior of N-[5-(1,3-Benzothiazol-2-yl)-2-methylphenyl]nicotinamide (Patel & Shaikh, 2010).

Chemical Properties Analysis

The chemical properties of benzothiazole derivatives, including reactivity towards other chemicals, stability under various conditions, and potential for chemical modifications, are essential for their application in diverse fields. Research on the corrosion inhibition effect and adsorption behavior of nicotinamide derivatives by Chakravarthy et al. (2014) provides insight into the chemical properties and interaction of benzothiazole derivatives with metals, which could be relevant for the study of N-[5-(1,3-Benzothiazol-2-yl)-2-methylphenyl]nicotinamide (Chakravarthy et al., 2014).

properties

IUPAC Name

N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3OS/c1-13-8-9-14(20-23-16-6-2-3-7-18(16)25-20)11-17(13)22-19(24)15-5-4-10-21-12-15/h2-12H,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHNGLUFUGLJJGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3S2)NC(=O)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 6769603

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